REACTION_CXSMILES
|
[CH3:1]CN(CC)CC.[OH:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18]C)=O)[CH2:12][CH2:11]1.[S:20](Cl)([C:23]1[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=1)(=[O:22])=[O:21]>CN(C1C=CN=CC=1)C.C(Cl)Cl.CCOC(C)=O>[CH3:27][C:26]1[CH:28]=[CH:29][C:23]([S:20]([O:8][CH2:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16](=[O:18])[CH3:1])[CH2:14][CH2:15]2)(=[O:22])=[O:21])=[CH:24][CH:25]=1
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1CCN(CC1)C(=O)OC
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (50% EtOAc:hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1CCN(CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |